molecular formula C11H16KN3O3Si B8297472 potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

Cat. No.: B8297472
M. Wt: 305.45 g/mol
InChI Key: BNQGKHUEVQWESM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C11H16KN3O3Si and its molecular weight is 305.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16KN3O3Si

Molecular Weight

305.45 g/mol

IUPAC Name

potassium;4-cyano-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate

InChI

InChI=1S/C11H17N3O3Si.K/c1-18(2,3)5-4-17-8-14-7-9(6-12)13-10(14)11(15)16;/h7H,4-5,8H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

BNQGKHUEVQWESM-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1C(=O)[O-])C#N.[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyano-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid ethyl ester (0.40 g, 1.3 mmol) (as prepared in the previous step) in ethanol (3 mL) was added a solution of 6M KOH (0.20 mL) and the reaction was stirred for 10 min and then concentrated to give 0.40 g (100%) of the title compound as a yellow solid. 1H-NMR (400 MHz, CD3OD): δ 7.98 (s, 1H), 5.92 (s, 2H), 3.62 (m, 2H), 0.94 (m, 2H), 0.00 (s, 9H). Mass spectrum (ESI-neg, m/z) Calcd. for C11H17N3O3Si, 266.1 (M−H), found 266.0.
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.